molecular formula C6H8ClN3 B1371436 6-chloro-N,N-dimethylpyrazin-2-amine CAS No. 61655-72-9

6-chloro-N,N-dimethylpyrazin-2-amine

Cat. No. B1371436
CAS RN: 61655-72-9
M. Wt: 157.6 g/mol
InChI Key: IEITVVMHFLZNPZ-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative with the chemical formula C6H9ClN2 . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of 6-chloro-N,N-dimethylpyrazin-2-amine is represented by the InChI code: 1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 . The molecular weight of this compound is 157.6 .


Physical And Chemical Properties Analysis

6-Chloro-N,N-dimethylpyrazin-2-amine is a white to off-white solid . It has a molecular weight of 157.6 . The compound should be stored in a refrigerator .

Scientific Research Applications

Metal Ion Interaction

A study by Driessen, Paap, and Reedijk (2010) explored the interaction of a similar pyrazine compound with metal ions, specifically zinc. The research demonstrated how the pyrazine derivative partially disintegrates when reacted with zinc dichloride or zinc dibromide in methanol, resulting in unique bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion formations. This highlights potential applications in metal-ligand chemistry and coordination polymers (Driessen, Paap, & Reedijk, 2010).

Chemical Synthesis and Reactions

Blake and Sammes (1970) reported on the oxidation and reactions of substituted pyrazines. Their work on 2,5-dichloro-3,6-dimethylpyrazine demonstrated how it can be oxidized to a di-N-oxide, which opens up possibilities for various chemical transformations and syntheses (Blake & Sammes, 1970).

Synthesis of Pyrazinyl-amines

Colbon, Foster, Giles, Patel, and Singleton (2008) developed a process for synthesizing 6-methylpyrazine-2-yl-amines, a class of compounds closely related to 6-chloro-N,N-dimethylpyrazin-2-amine. Their work demonstrates an efficient approach to creating these compounds, which could be essential for pharmaceutical and chemical manufacturing (Colbon et al., 2008).

Pyrazine Derivatives in Coordination Polymers

Mailman et al. (2020) investigated chloro-substituted pyrazin-2-amine copper(I) bromide complexes. This study is particularly relevant as it demonstrates how pyrazine derivatives, similar to 6-chloro-N,N-dimethylpyrazin-2-amine, can be used to form complex coordination polymers through halogen and hydrogen bonding. This has implications in materials science and catalysis (Mailman et al., 2020).

Safety And Hazards

The compound has been classified under GHS07 and carries a warning signal . The hazard statements associated with it are H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

6-chloro-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEITVVMHFLZNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632181
Record name 6-Chloro-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-dimethylpyrazin-2-amine

CAS RN

61655-72-9
Record name 6-Chloro-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cuprous chloride (50 mg) is added to a solution of dimethylamine (36 g., 0.8 mole) in 260 ml of isopropanol. 2,6-Dichloropyrazine (49.9 g., 0.33 mole) is added to the mixture with stirring and cooling to maintain the temperature at 35°-40° C. After 3/4 hr. the cooling bath is removed and the reaction mixture is stored at ambient temperature for 16 hours and finally at 42°-48° C. for 3 hours. The solvent is removed under vacuum and the residue is dissolved in dilute hydrochloric acid. The aqueous solution is extracted with ether and then made basic with solid sodium bicarbonate and extracted with methylene chloride. The organic extracts are washed with brine, dried over sodium sulfate and concentrated under vacuum to obtain 49 g. of product, melting point 46°-8° C.
[Compound]
Name
Cuprous chloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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